3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide
Overview
Description
The compound “3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide” is a white solid with a melting point of 100–102°C . It has a molecular structure of C9H8N4OS .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . The compound also contains a carbothioamide group .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 100–102°C . It has a molecular structure of C9H8N4OS . More detailed physical and chemical properties are not available in the literature.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thioureas and Oxadiazole Derivatives A range of thioureas and N-acylthioureas, including compounds with the 1,3,4-oxadiazole structure, were synthesized by reacting carbothioamides with hydrogen sulfide. This method has paved the way for the creation of various substituted thioureas, showcasing the versatility of thioureas and oxadiazole derivatives in chemical synthesis (Katritzky et al., 2004).
Synthesis of Azole Derivatives Research explored the synthesis of new azole derivatives, including 1,3,4-oxadiazoles, by reacting thiosemicarbazides with certain reactants. These studies highlight the potential for creating a wide range of azole derivatives, which are crucial in various scientific fields, including pharmaceuticals and materials science (Hassan et al., 2005).
Binding Interactions of Oxadiazol Derivatives Research into the binding interactions of 3-aryl-1,2,4-oxadiazol-5-ones with a trisimidazoline base sheds light on the potential of these compounds in forming non-covalent complexes. These findings are crucial for understanding the chemical behavior of these compounds and can have implications in the design of new materials or drugs (Reichert et al., 2001).
Biological Activities
Antimicrobial Properties Several studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have shown significant activity against various microorganisms, making them potential candidates for developing new antimicrobial agents (Özyanik et al., 2013), (Karthic et al., 2017), (Khalid et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(5-amino-1,3,4-oxadiazol-2-yl)benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-7(15)5-2-1-3-6(4-5)8-12-13-9(11)14-8/h1-4H,(H2,10,15)(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMNKYTYUZYLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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